molecular formula C7H9IN2 B12999213 (6-Iodo-4-methylpyridin-2-yl)methanamine

(6-Iodo-4-methylpyridin-2-yl)methanamine

Cat. No.: B12999213
M. Wt: 248.06 g/mol
InChI Key: JBIUUZIOLZFKIX-UHFFFAOYSA-N
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Description

(6-Iodo-4-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of pyridine, featuring an iodine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-4-methylpyridin-2-yl)methanamine typically involves the iodination of 4-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:

    Iodination: 4-methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6th position.

    Amination: The iodinated product is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-4-methylpyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The methanamine group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Scientific Research Applications

(6-Iodo-4-methylpyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes or ligands for biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Iodo-4-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of an iodine atom.

    (6-Methylpyridin-2-yl)methanamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    (4-Methylpyridin-2-yl)methanamine: Similar structure but without the iodine atom at the 6th position.

Uniqueness

The presence of the iodine atom in (6-Iodo-4-methylpyridin-2-yl)methanamine makes it unique compared to its analogs. The iodine atom enhances the compound’s reactivity, particularly in substitution reactions, and can also influence its biological activity through halogen bonding.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

(6-iodo-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9IN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3

InChI Key

JBIUUZIOLZFKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)CN

Origin of Product

United States

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